molecular formula C24H30O3 B13805941 (1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione

(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione

Cat. No.: B13805941
M. Wt: 366.5 g/mol
InChI Key: METQSPRSQINEEU-VIMWQGDXSA-N
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Description

The compound “(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[98002,405,10014,19016,18]nonadec-5-ene-15,5’-oxolane]-2’,7-dione” is a complex organic molecule characterized by its intricate spiro and hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the spiro and hexacyclic structures. Common synthetic routes may include:

    Cyclization Reactions: To form the hexacyclic core.

    Spiro Formation: Using specific reagents to introduce the spiro linkage.

    Functional Group Modifications: To introduce the dione and other functional groups.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: To enhance reaction rates.

    Purification Techniques: Such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: To modify the functional groups.

    Reduction: To alter the oxidation state of the molecule.

    Substitution: To replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Depending on the reaction, common solvents may include dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Biological Activity: Investigation into its potential as a bioactive molecule, such as an enzyme inhibitor or receptor ligand.

Medicine

    Drug Development: Exploration of its potential therapeutic effects and use in drug design.

Industry

    Polymer Synthesis: Use as a monomer or building block in the synthesis of advanced polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Receptor Interaction: Modulating receptor function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro Compounds: Other spiro compounds with similar structural features.

    Hexacyclic Compounds: Molecules with similar hexacyclic cores.

Uniqueness

This compound’s uniqueness lies in its specific combination of spiro and hexacyclic structures, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C24H30O3

Molecular Weight

366.5 g/mol

IUPAC Name

(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione

InChI

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16-,18+,20-,21-,22-,23+,24+/m1/s1

InChI Key

METQSPRSQINEEU-VIMWQGDXSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@H]2CC[C@]5([C@@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C

Origin of Product

United States

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